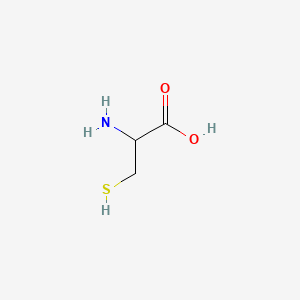

DL-Cystéine

Vue d'ensemble

Description

DL-Cysteine is a sulfur-containing amino acid with the molecular formula C₃H₇NO₂S. It is a racemic mixture of D-Cysteine and L-Cysteine, both of which are naturally occurring enantiomers. DL-Cysteine is known for its role in various biological processes, including protein synthesis and enzyme catalysis. The thiol group (-SH) in its structure makes it highly reactive and essential for the formation of disulfide bonds in proteins.

Applications De Recherche Scientifique

DL-Cysteine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in peptide synthesis and as a precursor for various sulfur-containing compounds.

Biology: Plays a crucial role in protein folding and stability due to its ability to form disulfide bonds.

Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in detoxification processes.

Industry: Utilized in the production of flavors, fragrances, and as a food additive to improve dough properties in baking

Mécanisme D'action

- Its primary targets include:

- DL-Cysteine serves as a versatile molecule:

Target of Action

Mode of Action

Biochemical Pathways

Analyse Biochimique

Biochemical Properties

DL-Cysteine often participates in enzymatic reactions as a nucleophile . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of disulfide bonds, which are crucial for the folding, assembly, and stability of proteins . The thiol side chain in DL-Cysteine is highly reactive, contributing to its role in these biochemical interactions .

Cellular Effects

DL-Cysteine has significant effects on various types of cells and cellular processes. It influences cell function by participating in redox control, ATP production, and serving as a carbon source for biomass and energy production . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, DL-Cysteine exerts its effects through several mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The thiol group in DL-Cysteine is susceptible to oxidation, leading to the formation of the disulfide derivative cystine, which serves an important structural role in many proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DL-Cysteine can change over time. It undergoes a low-temperature phase transition into an isosymmetric polymorph, DL-Cysteine-II, with the conformation of zwitterion changing from gauche− to gauche+ . Information about its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Metabolic Pathways

DL-Cysteine is involved in several metabolic pathways. It is a sole metabolic entrance for reduced sulfur into cell metabolism in most organisms, and it is required for the biosynthesis of sulfur-containing compounds such as L-methionine, thiamine, biotin, and coenzymes A .

Subcellular Localization

It is known that DL-Cysteine plays a crucial role in protein folding, assembly, and stability through disulfide-bond formation, which suggests that it may be localized to specific compartments or organelles where these processes occur .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: DL-Cysteine can be synthesized through several methods, including chemical synthesis and biotechnological approaches. One common method involves the chemical hydrolysis of proteins, particularly keratin from animal hair or feathers, using hydrochloric acid. This process yields a mixture of amino acids, from which DL-Cysteine can be isolated.

Industrial Production Methods: In industrial settings, DL-Cysteine is often produced through microbial fermentation. This method involves the use of genetically engineered bacteria, such as Escherichia coli, which are capable of converting substrates like glucose into DL-Cysteine. The fermentation process is optimized by overexpressing specific genes involved in cysteine biosynthesis and by providing suitable growth conditions, including temperature, pH, and nutrient availability .

Analyse Des Réactions Chimiques

Types of Reactions: DL-Cysteine undergoes various chemical reactions, including:

Oxidation: The thiol group in DL-Cysteine can be oxidized to form cystine, a dimer linked by a disulfide bond.

Reduction: Cystine can be reduced back to DL-Cysteine using reducing agents like dithiothreitol or β-mercaptoethanol.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or atmospheric oxygen can oxidize DL-Cysteine to cystine.

Reduction: Reducing agents such as dithiothreitol or β-mercaptoethanol are commonly used.

Substitution: Alkyl halides or acyl chlorides can react with the thiol group to form thioethers or thioesters.

Major Products:

Cystine: Formed through the oxidation of DL-Cysteine.

Thioethers and Thioesters: Formed through substitution reactions involving the thiol group

Comparaison Avec Des Composés Similaires

L-Cysteine: The L-enantiomer of cysteine, commonly found in proteins and used in various biological processes.

D-Cysteine: The D-enantiomer, less common in nature but still biologically active.

Homocysteine: A sulfur-containing amino acid involved in methionine metabolism.

Cystine: The oxidized dimer form of cysteine, linked by a disulfide bond.

Comparison: DL-Cysteine is unique due to its racemic nature, containing both D- and L-enantiomers. This property allows it to exhibit characteristics of both enantiomers, making it versatile in various applications. Compared to L-Cysteine, DL-Cysteine is less commonly found in nature but can be synthesized more efficiently. Homocysteine, on the other hand, is primarily involved in metabolic pathways and has distinct roles in health and disease .

Propriétés

IUPAC Name |

2-amino-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJNEKJLAYXESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046988 | |

| Record name | DL-Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder with a sulfurous odor; [Acros Organics MSDS] | |

| Record name | DL-Cysteine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13955 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3374-22-9, 202406-97-1, 204523-09-1 | |

| Record name | Cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3374-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003374229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Cysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

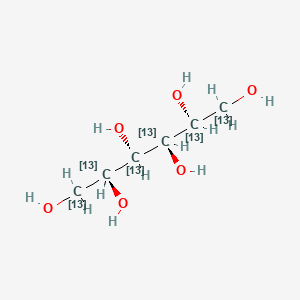

| Record name | L-Cysteine-13C3,15N | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 204523-09-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTEINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CM45Q5YAF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of DL-Cysteine?

A1: DL-Cysteine has the molecular formula C3H7NO2S and a molecular weight of 121.16 g/mol.

Q2: What are some key spectroscopic characteristics of DL-Cysteine?

A2: DL-Cysteine exhibits characteristic peaks in various spectroscopic analyses. For instance, its Raman spectrum reveals distinct bands associated with the –SH group, offering insights into its hydrogen bonding behavior under varying pressure conditions. []

Q3: Does DL-Cysteine exhibit polymorphism?

A3: Yes, DL-Cysteine exists in different polymorphic forms. For instance, a high-temperature polymorph (I) and a low-temperature polymorph (II) have been identified, with the transition involving side-chain rotation and hydrogen-bond network rearrangement. [] The low-temperature polymorph (II) can be directly obtained through freeze-drying DL-Cysteine aqueous solutions. []

Q4: How does particle size influence the polymorphic transitions of DL-Cysteine?

A4: Interestingly, particle size significantly impacts the transition kinetics. Smaller particles of DL-Cysteine (around 0.1 to 1 μm) can favor the formation and preservation of the metastable low-temperature polymorph (II). [] Larger particles (over 1 μm) more readily undergo the transition to the low-temperature form upon cooling, displaying a significant hysteresis. []

Q5: Does the chirality of cysteine affect its crystal structure?

A5: Yes, the crystal structures of L-cysteine and DL-cysteine exhibit significant differences. These variations contribute to their distinct responses to changes in temperature and pressure. [, ] For example, DL-cysteine displays a series of phase transitions under pressure, while L-cysteine undergoes a more gradual structural change. []

Q6: Can the stability of cysteine-containing crystal structures be enhanced?

A6: Research suggests that immobilizing the amino acid side chain in cysteine-containing crystals can increase their stability. This can be accomplished through modifications like N-acetylation or by co-crystallization with specific acids like oxalic acid. []

Q7: How does DL-Cysteine react with glutathione in a biological context?

A7: DL-Cysteine, particularly its metabolite S-(2-chloroethyl)-DL-cysteine (CEC), can react with glutathione, leading to a depletion of intracellular glutathione levels. This depletion is partly attributed to the formation of S-[2-(DL-cysteinyl)ethyl]glutathione. []

Q8: What is the role of an episulfonium ion in the toxicity of S-(2-chloroethyl)-DL-cysteine (CEC)?

A8: The formation of an episulfonium ion from CEC is crucial for its cytotoxic effects. Analogues of CEC that cannot form this electrophilic intermediate do not exhibit the same toxicity. []

Q9: Can DL-Cysteine act as a sequestering agent for acetaldehyde in vivo?

A9: While DL-Cysteine itself may not be effective, certain derivatives, particularly those with bulky beta-substitutions or beta,beta-disubstitutions, have shown potential in sequestering acetaldehyde in vivo, similar to D-(-)-penicillamine. []

Q10: What is the role of DL-Cysteine in the biosynthesis of cystathionine?

A10: DL-Cysteine can be utilized in the biosynthesis of cystathionine, an important amino acid, particularly in the brain. Studies have shown that administration of DL-Cysteine can lead to increased cystathionine levels in both liver homogenates and brain tissue. [, ]

Q11: Can DL-Cysteine be used in the synthesis of zero-valent iron nanoparticles?

A11: Yes, DL-Cysteine has proven to be an effective size-stabilizing agent in the synthesis of zero-valent iron nanoparticles. Its concentration significantly influences the resulting nanoparticle size and composition. []

Q12: Does DL-Cysteine have applications in preventing postharvest senescence in plants?

A12: Both D-cysteine and L-cysteine, as precursors to hydrogen sulfide, can delay postharvest senescence in green leafy vegetables. This effect is attributed to their ability to reduce respiration rates and ethylene production. []

Q13: What role does DL-Cysteine play in protecting against gastric ulceration?

A13: Studies show that administration of DL-Cysteine can offer protection against gastric ulcers in rat models. This protective effect is not related to changes in basal H+ output, suggesting a cytoprotective mechanism. []

Q14: Are there established methods for the optical resolution of DL-Cysteine?

A14: Yes, DL-Cysteine can be optically resolved. One method utilizes D-(-)-mandelic acid to form diastereomeric salts, which are separated and subsequently decomposed to yield the individual D- and L-cysteine enantiomers. [, ]

Q15: Can DL-Cysteine be used as a masking agent in analytical chemistry?

A15: DL-Cysteine exhibits selective complexing ability with Cu(II) ions, making it a suitable masking agent in the complexometric determination of copper. This property finds application in analyzing copper content in various samples, including alloys and metal complexes. []

Q16: What are the analytical techniques used to study DL-Cysteine and its interactions?

A16: A variety of analytical techniques are employed to study DL-Cysteine, including:

- Spectroscopy: Raman spectroscopy is particularly useful for investigating structural changes and hydrogen bonding in cysteine-containing crystals under varying pressure. [, ]

- Chromatography: Chromatographic methods, often coupled with mass spectrometry, are valuable for identifying and quantifying DL-Cysteine and its metabolites in biological samples. []

- Electrochemical methods: Electrochemical measurements are employed to investigate the inhibitory effects of DL-Cysteine on copper corrosion. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.